Cas no 113276-96-3 (L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
![L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester structure](https://it.kuujia.com/scimg/cas/113276-96-3x500.png)
113276-96-3 structure
Nome del prodotto:L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester
- Valilactone
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl N-formyl-L-valinate
- 5-(N-Formyl-L-valinyloxy)-2-hexyl-3-hydroxydecanoic lactone
- L-Valine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)hexyl ester, (2S-(2alpha(R*),3beta))-
- (2S)-N-Formyl-L-valine 1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]hexyl ester
- HY-124258
- AKOS040749737
- 113276-96-3
- SCHEMBL4121010
- CS-0086049
- BDBM24571
- (-)-Valilactone
- 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-ormamido-3-methylbutanoate
- (S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl 2-formamido-3-methylbutanoate
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate
- CHEBI:222239
- DTXSID80921027
- CHEMBL492253
- DA-78819
-
- Inchi: InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
- Chiave InChI: WWGVIIVMPMBQFV-MUGJNUQGSA-N
- Sorrisi: CCCCCC[C@H]1[C@@H](OC1=O)C[C@@H](OC([C@@H](NC=O)C(C)C)=O)CCCCC
Proprietà calcolate
- Massa esatta: 397.28297
- Massa monoisotopica: 397.283
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 17
- Complessità: 480
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.7A^2
- XLogP3: 6.4
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.014
- Punto di ebollizione: 541.7°Cat760mmHg
- Punto di infiammabilità: 281.4°C
- Indice di rifrazione: 1.468
- PSA: 81.7
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67060-1mg |
Valilactone |
113276-96-3 | 98% | 1mg |
¥785.00 | 2022-04-26 | |
1PlusChem | 1P009UWW-10mg |
valilactone |
113276-96-3 | ≥98% | 10mg |
$603.00 | 2025-02-25 | |
A2B Chem LLC | AE59168-10mg |
valilactone |
113276-96-3 | ≥98% | 10mg |
$445.00 | 2024-04-20 | |
1PlusChem | 1P009UWW-1mg |
valilactone |
113276-96-3 | ≥98% | 1mg |
$109.00 | 2025-02-25 | |
A2B Chem LLC | AE59168-5mg |
valilactone |
113276-96-3 | ≥98% | 5mg |
$255.00 | 2024-04-20 | |
MedChemExpress | HY-124258-500μg |
Valilactone |
113276-96-3 | 500μg |
¥778 | 2024-07-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67060-5mg |
Valilactone |
113276-96-3 | 98% | 5mg |
¥3156.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67060-10mg |
Valilactone |
113276-96-3 | 98% | 10mg |
¥5524.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67060-500ug |
Valilactone |
113276-96-3 | 98% | 500ug |
¥437.00 | 2022-04-26 | |
A2B Chem LLC | AE59168-1mg |
valilactone |
113276-96-3 | ≥98% | 1mg |
$59.00 | 2024-04-20 |
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Letteratura correlata
-
Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458
-
2. Chapter 8. Organometallic chemistry. Part (i) The transition elementsG. R. Stephenson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1991 88 185
-
Kaiqing Ma,Brandon S. Martin,Xianglin Yin,Mingji Dai Nat. Prod. Rep. 2019 36 174
-
4. Total synthesis of the cholesterol biosynthesis inhibitor 1233A via a (π-allyl)tricarbonyliron lactone complexRoderick W. Bates,Eduardo Fernández-Megía,Steven V. Ley,Karola Rück-Braun,D. Matthew G. Tilbrook J. Chem. Soc. Perkin Trans. 1 1999 1917
-
Punit Kumar,Kashyap Kumar Dubey RSC Adv. 2015 5 86954
113276-96-3 (L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester) Prodotti correlati
- 96829-58-2(Orlistat)
- 686744-60-5(Orlistat Tetradecyl Ester)
- 104872-28-8((R,S,S,S)-Orlistat)
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-61-6((S,R,R,R)-Orlistat)
- 111466-62-7((S,S,R,R)-Orlistat)
- 111466-63-8((S,R,S,S)-Orlistat)
- 1225451-00-2((R,R,S,S)-Orlistat)
- 1243011-56-4(Octyl Orlistat)
- 1356847-30-7(5-Methyl-L-norleucine Orlistat Analogue)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
